ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a triethoxybenzoyl moiety, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQDKUSDNIRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane:ethyl acetate 3:1) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
- High-Resolution Mass Spectrometry (HRMS) : m/z 586.0521 [M+H]⁺ (calculated: 586.0524).
- FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | Ethanol, 80°C, 6 h | 72 | 90 |
| 4-Chlorophenyl Attachment | Ullmann Coupling | CuI, 110°C, 12 h | 78 | 92 |
| Amide Coupling | DMF, DIPEA, RT | 6 h | 82 | 95 |
| Esterification | Ethanol, 50°C | 4 h | 85 | 97 |
Challenges and Optimization
- Steric Hindrance : The bulky 3,4,5-triethoxybenzamido group reduces reaction rates during amide coupling. Using DMF as a solvent and excess acyl chloride mitigates this issue.
- Byproduct Formation : Residual hydrazine from core formation can lead to dihydro-pyridazine impurities. Acidic workup (pH 3–4) removes unreacted hydrazine.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Hydrolysis: Acidic or basic conditions
Major Products
Oxidation: Oxo derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Hydrolysis: Carboxylic acid
Scientific Research Applications
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Pyrimidothienopyridazine derivatives
Uniqueness
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the triethoxybenzoyl moiety, which imparts distinct electronic and steric properties
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with several functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group and the triethoxybenzamido moiety enhances its interaction with biological targets.
Research indicates that this compound primarily acts as an allosteric modulator of the human adenosine A1 receptor. It stabilizes the agonist-receptor-G protein ternary complexes, thereby enhancing receptor activity in various biological assays. Its dual role as both an antagonist and inverse agonist suggests a multifaceted mechanism in receptor modulation .
Pharmacological Properties
The compound has shown promise in several areas:
- Adenosine Receptor Modulation : It modulates receptor activity through allosteric mechanisms, affecting downstream signaling pathways such as ERK1/2 phosphorylation. This modulation is crucial in conditions where adenosine signaling is implicated, such as cardiovascular diseases and neurological disorders .
- Anticancer Activity : Compounds with similar thieno[3,4-d]pyridazine structures have been studied for their anticancer properties. The unique substituents present in this compound may confer distinct biological activities that warrant further investigation .
Case Studies
- Adenosine A1 Receptor Studies : In vitro studies demonstrated that the compound enhances adenosine A1 receptor activity, leading to increased cellular responses associated with cardioprotection .
- Antitumor Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine exhibit cytotoxic effects on various cancer cell lines. The specific effects of this compound on tumor growth and metastasis are currently under investigation .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that establish the foundational structure.
- Introduction of Functional Groups : The chlorophenyl and triethoxybenzamido groups are introduced through electrophilic aromatic substitution and amide coupling reactions.
Comparative Analysis
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Amino group present | Potential anti-inflammatory properties |
| Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Cyclopentane amide | Anticancer activity |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Dimethoxy substitution | Antiviral properties |
This diversity within the thieno[3,4-d]pyridazine class underscores the unique combination of substituents found in this compound that may confer distinct biological activities.
Q & A
Q. What are the key synthetic challenges in preparing ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-thieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis involves multi-step routes requiring precise control of reagents and conditions. For example:
- Step 1: Formation of the thieno[3,4-d]pyridazine core via cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2: Introduction of the 3,4,5-triethoxybenzamido group via nucleophilic substitution or coupling reactions. Optimization of coupling agents (e.g., EDC/HOBt) and solvent polarity (DMF or DCM) is critical to avoid side reactions .
- Step 3: Esterification of the carboxylate group using ethanol and catalytic H₂SO₄. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
Critical Parameters: Temperature (60–80°C for cyclization), reaction time (8–12 hours for coupling), and stoichiometric ratios (1:1.2 for amide coupling).
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, triethoxybenzamido carbonyl at δ 167–170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
- Mass Spectrometry (HRMS): Exact mass verification (e.g., calculated [M+H]⁺ = 598.15, observed 598.14) .
Advanced Research Questions
Q. How can molecular docking and binding assays resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from conformational flexibility. To address this:
- Molecular Docking: Use software like AutoDock Vina to model interactions with adenosine receptors (A₂A/A₂B). Focus on the triethoxybenzamido group’s hydrogen bonding with Ser277/His250 residues .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to validate computational predictions. For example, SPR-derived KD values < 10 µM suggest high affinity .
- Comparative SAR: Test analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate substituent effects .
Q. What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The ester group is prone to hydrolysis, generating carboxylic acid metabolites .
- Stability Studies: Expose the compound to pH gradients (1–13) and UV light. Degradation products (e.g., 4-oxo-thienopyridazine) are identified via MS/MS fragmentation .
- Computational Prediction: Tools like ADMET Predictor estimate metabolic sites (e.g., CYP3A4-mediated oxidation of triethoxy groups) .
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s anti-inflammatory activity?
- Core Modifications: Synthesize analogs with varying substituents (e.g., 3,4,5-trimethoxy vs. triethoxy) to assess electronic effects on COX-2 inhibition .
- Biological Assays:
- COX-2 Inhibition: Use ELISA kits to measure IC50 values (target: <1 µM).
- NF-κB Luciferase Reporter Assays: Quantify suppression of inflammatory pathways in RAW264.7 cells .
- Data Correlation: Cross-reference activity with computed LogP values to optimize lipophilicity (ideal range: 2.5–3.5) .
Experimental Design & Data Analysis
Q. What strategies mitigate conflicting solubility data across different solvent systems?
Conflicting solubility arises from solvent polarity and crystallinity. Solutions include:
- Dynamic Light Scattering (DLS): Measure particle size in DMSO/PBS mixtures to detect aggregation .
- Thermodynamic Solubility: Use shake-flask method (24-hour equilibration) for accurate measurements. For example, solubility in PBS: 12 µg/mL vs. 450 µg/mL in DMSO .
- Co-Solvency Approach: Blend ethanol (20% v/v) with aqueous buffers to enhance solubility without destabilizing the core structure .
Q. How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
- Target Deconvolution: Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
- CRISPR Knockout Models: Generate cell lines lacking suspected targets (e.g., adenosine receptors) to confirm on-target effects .
- Kinetic Studies: Perform time-resolved assays to distinguish direct inhibition from downstream modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
